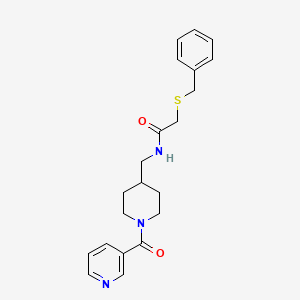

2-(benzylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S/c25-20(16-27-15-18-5-2-1-3-6-18)23-13-17-8-11-24(12-9-17)21(26)19-7-4-10-22-14-19/h1-7,10,14,17H,8-9,11-13,15-16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCXTAFSKSPVAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide typically involves multiple steps:

Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with a thiol compound under basic conditions to form the benzylthio intermediate.

Nicotinoylpiperidinyl Intermediate: The nicotinoylpiperidinyl moiety can be synthesized by reacting nicotinic acid with piperidine in the presence of a coupling agent.

Coupling Reaction: The final step involves coupling the benzylthio intermediate with the nicotinoylpiperidinyl intermediate using an appropriate acylating agent to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group in the nicotinoylpiperidinyl moiety can be reduced to an amine.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

Sulfoxides and Sulfones: From oxidation of the benzylthio group.

Amines: From reduction of the nitro group.

Substituted Acetamides: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Exploring its potential as a therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Core Structural Features

The compound shares key structural motifs with several classes of acetamide derivatives:

- Thiadiazole-based acetamides (): Compounds such as N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) feature a thiadiazole ring instead of the nicotinoylpiperidine group. The benzylthio substitution is common in both, suggesting shared synthetic strategies for thioether formation .

- Benzothiazole derivatives (): These compounds, like 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide , highlight the versatility of the acetamide-thioether framework in diverse therapeutic contexts, though their heterocyclic cores differ .

Data Tables: Key Comparisons

Pharmacological and Industrial Implications

- Target Specificity: The nicotinoyl group may confer affinity for neuronal nicotinic acetylcholine receptors (nAChRs), differentiating it from thiadiazole or benzothiazole analogs.

- Synthetic Feasibility : High yields in benzylthio-containing analogs (e.g., 5h ) suggest scalable production for the target compound .

- Therapeutic Breadth : The acetamide-thioether scaffold’s presence in anti-inflammatory, analgesic, and anticancer compounds underscores its versatility .

Biological Activity

2-(Benzylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The compound features several key structural components that contribute to its biological activity:

- Piperidine Ring : This structure is known for its basicity and ability to interact with various biological targets.

- Benzylthio Group : Enhances the compound's reactivity and may influence binding interactions with enzymes or receptors.

- Nicotinoyl Moiety : Associated with various pharmacological properties, particularly in neuropharmacology.

Synthesis

The synthesis of 2-(benzylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide involves several key steps:

- Preparation of the Piperidine Ring : Starting from piperidine derivatives, modifications are made to introduce the desired functional groups.

- Introduction of the Benzylthio and Nicotinoyl Groups : This step often involves coupling reactions under specific catalytic conditions.

- Final Assembly : The final product is obtained through cyclization or other coupling methods, ensuring high yield and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

Enzyme Modulation

The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. This suggests potential applications in treating metabolic disorders.

Anticancer Properties

Preliminary studies have shown that 2-(benzylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide can exert cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated for its activity against HeLa cells, demonstrating promising results in inhibiting cell proliferation.

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its structure allows it to bind to specific active sites, potentially inhibiting or modulating biological pathways related to:

- Signal Transduction : Altering cellular signaling pathways that can lead to changes in cell behavior.

- Gene Expression Regulation : Influencing the expression of genes involved in various physiological processes.

Comparative Analysis

To better understand the unique attributes of 2-(benzylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Nicotinoyl Derivatives | Contains nicotinic acid moiety | Varies in substitution patterns affecting bioactivity |

| Piperidinyl Compounds | Features piperidine ring | Diverse pharmacological profiles based on substitutions |

| Benzothiazole Derivatives | Includes benzothiazole structure | Different substituents alter reactivity and binding affinity |

The combination of the benzylthio group with both piperidine and nicotinoyl structures enhances interaction capabilities compared to other derivatives.

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Anticancer Activity : A study demonstrated that related compounds exhibited significant cytotoxicity against lung cancer cells, suggesting a potential pathway for further exploration in cancer therapeutics.

- Neuropharmacological Effects : Research into nicotinoyl derivatives has indicated potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.